2,3-Difluoro-4-methoxybenzyl bromide
Overview
Description
2,3-Difluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a bromomethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methoxybenzyl bromide typically involves the bromination of 2,3-difluoro-4-methoxytoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
2,3-Difluoro-4-methoxybenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group can also participate in oxidation and reduction reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
3,5-Difluoro-4-methoxybenzyl bromide: Similar in structure but with different fluorine atom positions, affecting its reactivity and applications.
Uniqueness
2,3-Difluoro-4-methoxybenzyl bromide is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNZEUOTXDYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407593 | |
Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689254-23-7 | |
Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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